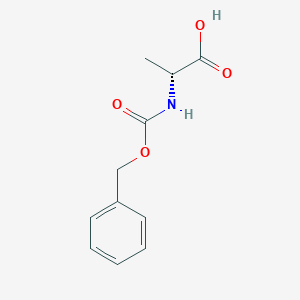

N-Cbz-d-alanine

概要

説明

N-Cbz-D-alanine, also known as N-carbobenzyloxy-D-alanine, is a derivative of the amino acid D-alanine. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the amino acid. This compound is widely used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and ease of removal under mild conditions.

準備方法

Synthetic Routes and Reaction Conditions: N-Cbz-D-alanine can be synthesized through several methods. One common approach involves the protection of the amino group of D-alanine using benzyl chloroformate in the presence of a base such as sodium carbonate or sodium bicarbonate. The reaction typically proceeds in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale procedures that utilize similar reaction conditions as those used in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

化学反応の分析

Deprotection Reactions

The Cbz group is cleaved under specific conditions to regenerate free D-alanine or its derivatives.

Catalytic Hydrogenation

- Reagents/Conditions : H₂ gas, Pd/C (10% w/w), RT to 50°C, 1–24 hours .

- Mechanism : The Cbz group is reduced to benzyl alcohol and CO₂, liberating the amine.

- Yield : >95% under optimized conditions .

Enzymatic Deprotection

- Enzyme : N-Cbz-deprotecting enzyme from Sphingomonas paucimobilis .

- Conditions : Aqueous buffer (pH 7.0–8.0), 28–45°C, 24–72 hours .

- Efficiency : >99% conversion for N-Cbz-L-amino acids; slower kinetics for D-isomers .

Comparison of Deprotection Methods

| Method | Conditions | Yield (%) | Selectivity | Limitations |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, RT | >95 | High | Requires H₂ handling |

| Enzymatic | Aqueous buffer, 45°C | >99 | Moderate | Substrate specificity for L-isoforms |

Amidation and Peptide Coupling

N-Cbz-D-alanine serves as a building block in peptide synthesis.

DCC-Mediated Amide Bond Formation

- Reagents : Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt) .

- Conditions : DCM or DMF, 0–25°C, 2–12 hours.

- Products : Peptides with retained stereochemistry .

Grignard Reagent-Mediated Amidation

- Reagents : Isocyanate intermediates generated via 2-chloropyridine/trifluoromethanesulfonyl anhydride .

- Conditions : THF, 0°C to RT, 1–3 hours.

- Yield : 85–95% for aryl and aliphatic amines .

Nucleophilic Substitution

The carboxylic acid moiety participates in esterification and alkylation.

Esterification

- Reagents : Methanol/H₂SO₄ or DCC/DMAP .

- Conditions : Reflux, 4–12 hours.

- Yield : 70–90% for methyl/ethyl esters .

Pyridyl Substitution

- Reagents : 3-Pyridylmagnesium bromide.

- Conditions : THF, −78°C to RT, 2 hours.

- Product : Cbz-3'-pyridyl-D-Ala (used in antimicrobial agents).

Oxidation of Pyridyl Side Chains

- Reagents : KMnO₄ or OsO₄.

- Conditions : H₂O/acetone, 0°C to RT.

- Product : Pyridine N-oxide derivatives.

Reductive Amination

Large-Scale Production

- Method : Continuous flow reactors with automated pH control .

- Throughput : >10 kg/batch with 99% purity .

Comparative Reactivity with Analogues

| Compound | Reactivity with H₂/Pd/C | Stability to Acid/Base | Preferred Applications |

|---|---|---|---|

| This compound | High | Stable | Peptide synthesis |

| N-Boc-D-alanine | Low | Acid-labile | Solid-phase synthesis |

| N-Fmoc-D-alanine | Low | Base-labile | SPPS (Fmoc strategy) |

科学的研究の応用

Peptide Synthesis

N-Cbz-D-alanine is widely utilized as a building block in peptide synthesis. Its Cbz protecting group allows for selective reactions during the formation of peptides. The stability of the Cbz group under mild conditions facilitates the incorporation of D-amino acids into peptides, which can enhance their biological activity and resistance to enzymatic degradation.

Key Findings :

- Peptides synthesized with D-amino acids exhibit improved stability and bioactivity, making them suitable for therapeutic applications .

Medicinal Chemistry

In medicinal chemistry, this compound plays a crucial role in the development of peptide-based drugs and enzyme inhibitors. Its derivatives are involved in the synthesis of biologically active compounds, including antibiotics like d-cycloserine, which inhibits alanine racemase—an enzyme essential for bacterial cell wall synthesis.

Case Study :

- Research indicates that d-cycloserine derived from this compound effectively blocks the conversion of L-alanine to D-alanine, crucial for peptidoglycan formation in bacteria .

Biosensing Applications

This compound has been explored for its potential in biosensing applications. Studies have shown that derivatives of d-alanine can be used as sensors to detect pathogenic bacteria due to their specific uptake mechanisms.

Research Insights :

作用機序

The primary role of N-Cbz-D-alanine is as a protecting group in organic synthesis. The Cbz group protects the amino group of D-alanine from unwanted reactions during multi-step synthesis processes. The mechanism involves the formation of a stable carbamate linkage, which can be selectively removed under mild conditions, such as catalytic hydrogenation . This selective protection and deprotection allow for precise control over the synthesis of complex molecules.

類似化合物との比較

N-Boc-D-Alanine: Uses a tert-butyloxycarbonyl (Boc) protecting group.

N-Fmoc-D-Alanine: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

N-Alloc-D-Alanine: Uses an allyloxycarbonyl (Alloc) protecting group.

Uniqueness of N-Cbz-D-Alanine: this compound is unique due to its stability and ease of removal under mild conditions. The Cbz group can be removed through catalytic hydrogenation, which is a relatively gentle process compared to the acidic conditions required for Boc deprotection or the basic conditions needed for Fmoc deprotection . This makes this compound particularly valuable in the synthesis of sensitive peptides and proteins.

生物活性

N-Cbz-D-alanine, a carbobenzyloxy derivative of D-alanine, is a compound of significant interest in biochemical and pharmaceutical research. This article explores its biological activities, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is represented by the chemical formula C₁₁H₁₃NO₄ and has a molecular weight of 223.23 g/mol. It features a carbobenzyloxy group which enhances its stability and solubility compared to unprotected amino acids. This modification allows for better handling in synthetic applications and biological assays.

Biological Activities

-

Antibacterial Properties

- This compound is involved in the synthesis of d-cycloserine, an antibiotic used to treat tuberculosis. D-cycloserine inhibits alanine racemase, an enzyme critical for bacterial cell wall synthesis by blocking the conversion of L-alanine to D-alanine, essential for peptidoglycan formation in bacteria . This mechanism underscores the importance of D-alanine derivatives in antibiotic development.

-

Role in Peptide Synthesis

- The compound serves as a precursor in solid-phase peptide synthesis (SPPS), where it can be coupled with other amino acids to form peptides with enhanced biological activity. Studies have shown that peptides incorporating D-amino acids exhibit improved stability against enzymatic degradation, making them suitable candidates for therapeutic applications .

-

Neuropharmacological Applications

- Research indicates that D-alanine derivatives can modulate opioid receptors, potentially leading to new analgesics with reduced side effects. For instance, compounds like Tyr-d-Ala-Gly-Phe-d-Nle-Arg-Phe have shown high potency in producing antinociception, suggesting that this compound could be pivotal in developing novel pain management therapies .

- Biosensing Applications

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Material : D-alanine is reacted with benzyl chloroformate under basic conditions to introduce the carbobenzyloxy group.

- Purification : The product is purified using standard chromatography techniques to isolate high-purity this compound.

- Yield Optimization : Various reaction conditions have been optimized to achieve yields exceeding 99%, demonstrating the efficiency of this synthetic route .

Research Findings and Case Studies

The following table summarizes key research findings related to this compound:

特性

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRGLVWXHJRKMT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。